molecular formula C14H10ClIO B1345453 2-(3-Chlorophenyl)-3'-iodoacetophenone CAS No. 898784-04-8

2-(3-Chlorophenyl)-3'-iodoacetophenone

Cat. No.: B1345453
CAS No.: 898784-04-8
M. Wt: 356.58 g/mol
InChI Key: FNIMAVCINKXQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIMAVCINKXQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642301
Record name 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-04-8
Record name Ethanone, 2-(3-chlorophenyl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3’-iodoacetophenone typically involves the introduction of the iodo and chloro substituents onto the acetophenone framework. One common method is the halogenation of acetophenone derivatives. For instance, the chlorination of acetophenone can be achieved using chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. The iodination step can be carried out using iodine and an oxidizing agent like nitric acid.

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-3’-iodoacetophenone may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogen atoms.

    Oxidation and Reduction Reactions: Alcohols or carboxylic acids derived from the ketone group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-(3-Chlorophenyl)-3’-iodoacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(3-Chlorophenyl)-3'-iodoacetophenone
  • CAS Registry Number : 898784-02-6
  • Molecular Formula : C₁₄H₁₀ClIO
  • Molecular Weight : 356.59 g/mol
  • Structure: Features a chlorophenyl group at position 2 and an iodine atom at position 3' of the acetophenone backbone.

Key Characteristics :

  • The chlorine atom (electron-withdrawing) and iodine (leaving group) influence reactivity, enabling applications in cross-coupling reactions and pharmaceutical intermediates.
  • Commercial availability is confirmed, with multiple suppliers listed .

Comparison with Structurally Similar Compounds

2-(3-Cyanophenyl)-3'-Iodoacetophenone

  • CAS : 898784-37-7
  • Formula: C₁₅H₁₀INO
  • Molecular Weight : 347.15 g/mol
  • Key Differences: Substituent: Cyano (-CN) replaces chlorine, enhancing electron-withdrawing effects and altering solubility (LogP = 3.59) . Applications: The cyano group facilitates nucleophilic additions, making it suitable for synthesizing heterocycles or polymers.

3'-Iodoacetophenone

  • Simplified Structure : Lacks the 3-chlorophenyl group.
  • Formula : C₈H₇IO (estimated molecular weight: ~246.04).
  • Key Differences :
    • Reduced steric hindrance and lower molecular weight enhance reactivity in Friedel-Crafts alkylation or as a precursor for iodinated aromatics .

2-Bromo-3'-Iodoacetophenone

  • Substituent : Bromine replaces chlorine .
  • Impact :
    • Bromine’s larger atomic radius and lower electronegativity vs. chlorine may slow electrophilic substitution but improve leaving-group ability in SN2 reactions.

3’-N[(2’’,5’’-Dichlorophenyl)Sulfonyl-Amide]Acetophenone

  • CAS/Formula: Not fully specified, but includes a sulfonamide group .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide

  • Structure : Acetamide replaces ketone, with a benzothiazole moiety .
  • Applications : Common in antiviral agents (e.g., analogues in ), where the amide group enhances binding to biological targets.

Table 1: Comparative Properties

Compound Molecular Weight (g/mol) Key Substituents LogP Key Applications
This compound 356.59 Cl, I N/A Pharmaceutical intermediates
2-(3-Cyanophenyl)-3'-iodoacetophenone 347.15 CN, I 3.59 Polymer synthesis
3’-N[(2’’,5’’-Dichlorophenyl)sulfonyl-amide]acetophenone ~400 (estimated) SO₂N, Cl₂ N/A Enzyme inhibitors
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ~430 (estimated) CF₃, Cl, benzothiazole N/A Antiviral agents

Reactivity and Stability Insights

  • Halogen Effects :
    • Iodine : Facilitates nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura coupling) .
    • Chlorine vs. Bromine : Chlorine’s higher electronegativity stabilizes intermediates in electrophilic substitutions compared to bromine .
  • Stability : Iodo compounds are light-sensitive; chlorine’s inductive effect enhances thermal stability vs. brominated analogues.

Biological Activity

2-(3-Chlorophenyl)-3'-iodoacetophenone, a compound with the CAS number 898784-04-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8ClIO\text{C}_9\text{H}_8\text{ClI}\text{O}

This compound features a chlorophenyl group and an iodoacetophenone moiety, which contribute to its unique biological profile.

The primary mechanism of action for this compound involves its interaction with various biochemical pathways. Notably, it acts as an agonist at serotonin receptors, particularly the 5-HT2 receptors . This interaction triggers downstream effects such as the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for intracellular signaling processes.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to range from 40 to 50 µg/mL. It showed comparable inhibition zones against pathogens such as E. faecalis and P. aeruginosa, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also shown promising anticancer activity across several cancer cell lines. In vitro studies revealed IC50 values ranging from 7 to 20 µM against various cancer types, including breast and pancreatic cancers. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics .

Cell Line IC50 (µM)
HCT-116 (Colon)7
MCF-7 (Breast)12.41
PC3 (Prostate)9.71

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : In a study involving human leukemia cell lines, treatment with this compound resulted in significant reductions in cell viability, indicating its effectiveness against hematological malignancies.
  • Neuroprotective Effects : Animal studies have indicated that this compound may enhance neuroprotection by modulating neurotransmitter systems, particularly through the serotonin pathway, leading to improved outcomes in models of spinal cord injury.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed post oral administration and undergoes extensive hepatic metabolism. Its metabolic pathways involve interactions with enzymes such as monoamine oxidase, influencing neurotransmitter levels and overall cellular metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.